molecular formula C19H16F3NOS B3003401 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide CAS No. 2034617-58-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B3003401
CAS No.: 2034617-58-6
M. Wt: 363.4
InChI Key: BRXFBAYYJLGECR-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound is characterized by the presence of a trifluoromethyl group attached to the benzamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Alkylation: The benzothiophene core is then alkylated using 1-bromo-2-propanol to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is unique due to the presence of both benzothiophene and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to other benzothiophene derivatives.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NOS/c1-12(10-13-11-25-17-9-5-3-6-14(13)17)23-18(24)15-7-2-4-8-16(15)19(20,21)22/h2-9,11-12H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXFBAYYJLGECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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